molecular formula C21H26N2O6S B2566690 N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide CAS No. 954655-76-6

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2566690
CAS No.: 954655-76-6
M. Wt: 434.51
InChI Key: ZOYMEFPLLZWBJR-UHFFFAOYSA-N
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Description

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O6S and its molecular weight is 434.51. The purity is usually 95%.
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Comparison with Similar Compounds

  • N-(4-ethoxyphenyl)benzenesulfonamide

  • N-(4-methoxyphenyl)benzenesulfonamide

  • 3,4-dimethoxy-N-(phenylmethyl)benzenesulfonamide

Biological Activity

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Sulfonamide Group : Known for antibacterial properties.
  • Pyrrolidinone Core : Potentially confers neuroprotective effects.
  • Ethoxy-substituted Phenyl Group : Enhances lipophilicity, influencing pharmacokinetics.

The molecular formula is C21H26N2O6SC_{21}H_{26}N_{2}O_{6}S with a molecular weight of 434.51 g/mol .

Synthesis

The synthesis of this compound typically involves multiple organic reactions:

  • Formation of the Pyrrolidinone Core : Starting materials include 4-ethoxyphenyl derivatives and pyrrolidine intermediates.
  • Coupling Reaction : The pyrrolidinone is coupled with the benzenesulfonamide under controlled conditions to form the final product.

Antitumor Properties

Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown efficacy against A549 lung cancer cells, with IC50 values indicating moderate to high cytotoxicity .

Anti-inflammatory and Neuroprotective Effects

The sulfonamide group is often associated with anti-inflammatory activity. The compound's structural features suggest potential neuroprotective effects, which are being explored in various models of neurodegeneration.

The biological activity of this compound is believed to stem from its interaction with specific enzymes and receptors involved in cellular signaling pathways. Similar compounds have been shown to:

  • Bind to active sites on target proteins.
  • Induce conformational changes that alter enzyme activity.
  • Affect downstream biochemical pathways critical for cell survival and proliferation .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines. For example, the compound showed promising results in reducing cell viability in A549 cells, similar to other derivatives tested .
  • Pharmacological Evaluations : In assessments of its pharmacological profile, the compound has shown potential in modulating inflammatory responses and exhibiting neuroprotective effects in preclinical models.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
N-(4-Ethoxyphenyl)-5-OxopyrrolidineC20H25N2O5SAntitumor
N-(4-Methoxyphenyl)-5-OxopyrrolidineC20H25N2O5SAntibacterial
N-(2-Thienylmethyl) Urea DerivativeC19H23N3O3SNeuroprotective

This table illustrates how variations in substituents can influence the biological activity of related compounds.

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-4-29-17-7-5-16(6-8-17)23-14-15(11-21(23)24)13-22-30(25,26)18-9-10-19(27-2)20(12-18)28-3/h5-10,12,15,22H,4,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYMEFPLLZWBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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